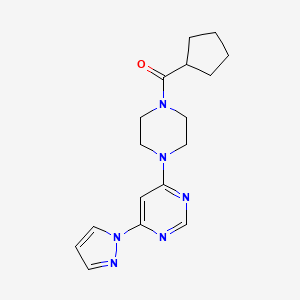
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone is a useful research compound. Its molecular formula is C17H22N6O and its molecular weight is 326.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone, also known as 4-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism .
Mode of Action
It is suggested that the compound may form strong h-bonding interactions with the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Given its targets, it is likely that the compound influences pathways related to hormone regulation and alcohol metabolism .
Result of Action
Given its targets, it is likely that the compound influences cellular processes related to hormone regulation and alcohol metabolism .
生物活性
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a multi-ring structure, incorporating pyrazole, pyrimidine, and piperazine moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N6O with a molecular weight of approximately 348.4 g/mol. The structural complexity arises from the presence of multiple functional groups that can interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N6O |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1171353-05-1 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects . The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, indicating possible neurological effects.
Biological Activities
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives containing pyrazole and pyrimidine rings exhibit significant inhibition of tumor growth across various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Effects
Compounds featuring pyrazole and pyrimidine moieties have also been investigated for their antimicrobial properties. Preliminary studies suggest that these compounds can inhibit bacterial and fungal growth, making them candidates for further development as antimicrobial agents .
Neurological Effects
The ability of this compound to cross the blood-brain barrier has led to investigations into its potential effects on neurological disorders. Some derivatives are being studied for their neuroprotective properties, which could be beneficial in treating conditions such as Alzheimer's disease .
Case Study 1: Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against various cell lines. One derivative exhibited an IC50 value of 5.96 μM against MCF-7 cells, demonstrating significant cytotoxicity compared to standard treatments like erlotinib . This suggests that modifications to the core structure can enhance biological activity.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) below 10 μg/mL, highlighting their potential as new antimicrobial agents .
属性
IUPAC Name |
cyclopentyl-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c24-17(14-4-1-2-5-14)22-10-8-21(9-11-22)15-12-16(19-13-18-15)23-7-3-6-20-23/h3,6-7,12-14H,1-2,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRNPYHQHNGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














